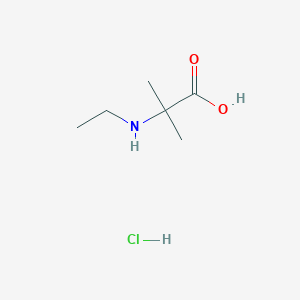

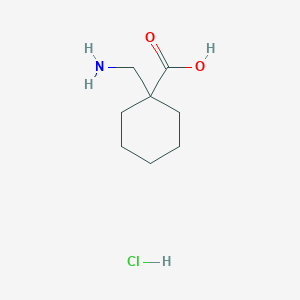

2-(Ethylamino)-2-methylpropanoic acid hydrochloride

Overview

Description

2-(Ethylamino)-2-methylpropanoic acid hydrochloride is a chemical compound with the CAS Number: 122890-57-7 . It has a molecular weight of 153.61 . The IUPAC name for this compound is ethylalanine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO2.ClH/c1-3-6-4(2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Synthesis and Chemical Properties

- 2-(Ethylamino)-2-methylpropanoic acid hydrochloride is involved in the synthesis of various chemical compounds. For example, Wu Hai-juan (2012) described the synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester using a similar compound, showcasing its utility in producing complex organic molecules under optimal conditions (Wu Hai-juan, 2012).

- Tengler et al. (2013) synthesized new derivatives of aminopropanol, demonstrating the compound's relevance in creating potential beta-blockers. This highlights its importance in medicinal chemistry and drug development (Tengler et al., 2013).

Applications in Biocompatible Materials

- Dutta et al. (2020) reported the design and synthesis of biocompatible macromolecular luminogens, incorporating a similar compound, for sensing and removal of Fe(III) and Cu(II). This suggests its potential in environmental and analytical applications (Dutta et al., 2020).

Role in Corrosion Inhibition

- Cruz et al. (2004) evaluated the electrochemical behavior of 1-(2-ethylamino)-2-methylimidazoline, a related compound, in deaerated acid media. This study indicates the role of such compounds in protecting materials against corrosion, which is vital in industrial applications (Cruz et al., 2004).

Importance in Organic Synthesis

- Li et al. (2013) developed a methodology for synthesizing enantiopure derivatives of 2-amino-2-methylpropanoic acid hydrochloride, underlining its significance in producing chiral compounds, which are crucial in various areas of chemistry and pharmacology (Li et al., 2013).

Contribution to Sensory Analysis in Food Science

- Greene et al. (2008) investigated the volatile compounds contributing to the flavor in peanuts, identifying ethyl 2-methylpropanoate, a related compound. This research demonstrates the relevance of such compounds in understanding food flavors and quality (Greene et al., 2008).

Pharmaceutical Impurity Analysis

- Yang et al. (2020) explored the process-related impurities in proparacaine hydrochloride, involving a related structure. This highlights the compound's role in quality control and analysis in the pharmaceutical industry (Yang et al., 2020).

Application in Coordination Chemistry

- Ambrosi et al. (2003) synthesized new polyamino-phenolic ligands, including derivatives of 2-ethylaminoethylamino, emphasizing its use in studying metal ion coordination, which is fundamental in coordination chemistry (Ambrosi et al., 2003).

Environmental Remediation

- Singha et al. (2019) described the synthesis of a terpolymer hydrogel incorporating 2-methylpropane sulfonic acid derivative for metal and dye removal, showcasing its potential in environmental cleanup and waste treatment applications (Singha et al., 2019).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-(ethylamino)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-7-6(2,3)5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZOROGDBVJFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)(C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

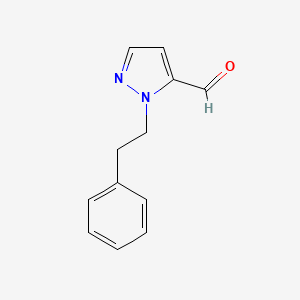

![[4-(4-benzyl-4H-1,2,4-triazol-3-yl)phenyl]amine](/img/structure/B1372987.png)

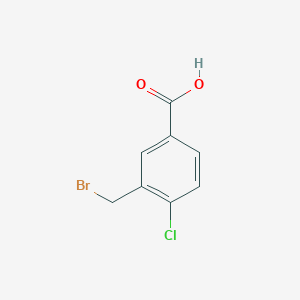

![2-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1372990.png)